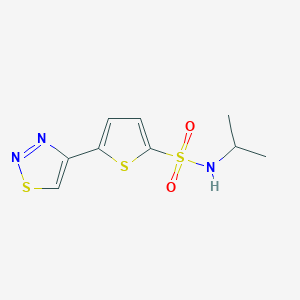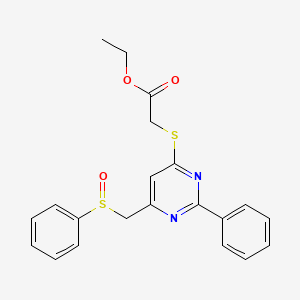
Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate
Übersicht
Beschreibung
Ethyl 2-((2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinyl)sulfanyl)acetate is a chemical compound with the formula C22H22N2O4S2 and a molecular weight of 442.55 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring. The compound also contains a sulfanyl group and an acetate group . Further analysis would require more specific information or computational modeling.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the available literature . These properties would be influenced by factors such as its molecular structure and the presence of functional groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on compounds structurally related to Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate has revealed a wide range of synthetic methodologies and biological activities. For instance, derivatives of pyrimidinyl sulfanyl compounds have been synthesized and evaluated for their anti-inflammatory and cytotoxic activities. Compounds exhibiting significant anti-inflammatory activity were found to be more active than acetylsalicylic acid, with some derivatives showing greater activity than ibuprofen (Jakubkienė et al., 2002). Another study on 4-thiopyrimidine derivatives derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate demonstrated their structural characterization and evaluated their cytotoxic activities against various cancer cell lines, highlighting the compound's potential in cancer research (Stolarczyk et al., 2018).
Antitumor Activity
The exploration of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activity has shown promising results. Novel derivatives synthesized from these classes exhibited potent anticancer activity against several human cancer cell lines, comparable to doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017).
Antimicrobial and Antioxidant Activities
Compounds with sulfanyl and pyrimidinyl components have also been studied for their antimicrobial and antioxidant activities. A study on 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives and their Schiff's base theoretical analyses highlighted their antimicrobial potential, providing a basis for further exploration in the search for new antimicrobial agents (Abdel‐Hafez, 2003). Additionally, novel structures derived from 2-[(2-pyridyl)methyl]thio]-1H-benzimidazole demonstrated selective activities against Helicobacter pylori, offering insights into the development of targeted therapies for gastric infections (Carcanague et al., 2002).
Eigenschaften
IUPAC Name |
ethyl 2-[6-(benzenesulfinylmethyl)-2-phenylpyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-2-26-20(24)14-27-19-13-17(15-28(25)18-11-7-4-8-12-18)22-21(23-19)16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYURXACRFNEFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)CS(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]propanoate](/img/structure/B3124712.png)
![N-(2-{[(4-chlorobenzyl)oxy]amino}-2-oxoethyl)benzenecarboxamide](/img/structure/B3124734.png)
![4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3124741.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)
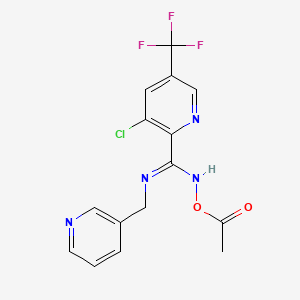
![N-(2,4-dichlorophenyl)-N'-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}urea](/img/structure/B3124754.png)
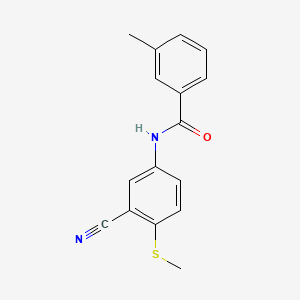



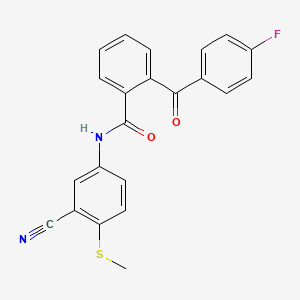
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)
